molecular formula C6H6N4O2 B3176201 4,5-Pyridazinedicarboxamide CAS No. 98198-11-9

4,5-Pyridazinedicarboxamide

Cat. No. B3176201
CAS RN: 98198-11-9
M. Wt: 166.14 g/mol
InChI Key: LSXPZPXFCSWWRM-UHFFFAOYSA-N
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Description

4,5-Pyridazinedicarboxamide is a chemical compound with the molecular formula C6H6N4O2 and a molecular weight of 166.13744 . It is used in various chemical reactions and has been integrated into different polymer chemistries .


Molecular Structure Analysis

The molecular structure of 4,5-Pyridazinedicarboxamide has been analyzed in several studies. For example, a study discusses the dynamics of polymer hydrogels formed by the condensation of linear poly- (ethylene glycol) (PEG) precursors and the PDCA ligand .


Chemical Reactions Analysis

4,5-Pyridazinedicarboxamide participates in various chemical reactions. A study discusses the synthesis and antimicrobial activity of some novel pyrimido [4′,5′:4,5]thieno [2,3- c ]pyridazine derivatives . Another research paper discusses the synthesis of pyrimidoquinoline derivatives via a multicomponent reaction and subsequent formylation with Vilsmeier–Haack reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Pyridazinedicarboxamide have been analyzed in various studies. For instance, a study discusses the physical and chemical properties of PFAS, which is important for the prediction of their fate and transport in the environment . Another research paper discusses the preparation of novel organic-inorganic hybrid mesoporous organosilica containing pyridinedicarboxamide functional groups .

Safety and Hazards

The safety data sheet for 3,4-Pyridinedicarboxamide, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another safety data sheet for a similar compound indicates that in combustion, toxic fumes may form .

Future Directions

The future directions of research on 4,5-Pyridazinedicarboxamide and its derivatives could involve the development of self-healing materials , targeted cancer therapy , and the development of synthetic hydrogels .

properties

IUPAC Name

pyridazine-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-10-2-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXPZPXFCSWWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Pyridazinedicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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